Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
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Overview
Description
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[331]nonane-3,7-dicarboxylate is a complex organic compound with a unique bicyclic structureIts structure, which includes two tert-butyl ester groups and a diaza-bicyclo nonane core, provides it with distinctive chemical properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with a diacid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.
Substitution: The tert-butyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the tert-butyl groups under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential bioactivity is explored in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its stability and reactivity make it useful in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate can be compared with other bicyclic compounds, such as:
This compound: Similar in structure but with different substituents, affecting their reactivity and applications.
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic core but differ in functional groups, leading to varied chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
ditert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5/c1-16(2,3)23-14(21)18-7-11-9-19(10-12(8-18)13(11)20)15(22)24-17(4,5)6/h11-12H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPBBNRLGBLHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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